

Diethyl (Boc-amino)malonate chemical properties and structure

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Compound of Interest

Compound Name: Diethyl (Boc-amino)malonate

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An In-depth Technical Guide to **Diethyl (Boc-amino)malonate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (Boc-amino)malonate is a pivotal reagent in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive malonate core with a stable Boc-protected amine, render it an exceptionally versatile building block for the synthesis of a diverse array of complex molecules, most notably unnatural amino acids and peptide analogues. This document provides a comprehensive overview of the chemical properties, structure, and synthetic applications of **Diethyl (Boc-amino)malonate**, supplemented with detailed experimental protocols and key analytical data.

Chemical Structure and Properties

Diethyl (Boc-amino)malonate, systematically named diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate^[1], possesses a central alpha-carbon substituted with two ethoxycarbonyl groups and a tert-butoxycarbonyl (Boc) protected amino group. This structure allows for a wide range of chemical manipulations, making it a cornerstone in synthetic organic chemistry.^{[2][3]}

The presence of the Boc protecting group enhances the compound's stability and allows for controlled reactivity at the amino position, while the malonic ester moiety provides a handle for carbon-carbon bond formation.[\[4\]](#)[\[5\]](#)

Structural Information

Identifier	Value
IUPAC Name	diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate [1]
Synonyms	(Boc-amino)malonic acid diethyl ester, Diethyl 2-[N-(tert-butoxycarbonyl)amino]malonate [1] [2] [3] [4] [5] [6] [7] [8] [9]
CAS Number	102831-44-7 [2] [3] [5] [9]
Molecular Formula	C ₁₂ H ₂₁ NO ₆ [2] [3] [6] [7] [8] [9]
SMILES	CCOC(=O)C(NC(=O)OC(C)(C)C)C(=O)OCC [1] [6]
InChI	1S/C12H21NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) [1] [6]
InChIKey	ULRLHEXGRUWQLQ-UHFFFAOYSA-N [1] [6]

Physicochemical Properties

Property	Value
Molecular Weight	275.30 g/mol [1][6][7][9]
Appearance	Colorless liquid or oil[2]
Density	1.079 g/mL at 25 °C[2][6]
Boiling Point	218 °C[2][6]
Refractive Index	n _{20/D} 1.438[2][6]
Flash Point	113 °C (235.4 °F) - closed cup[6]
Solubility	Soluble in chloroform, ethyl acetate, methanol; limited solubility in water.[4]
Storage	Store at 0-8 °C, sealed under dry conditions.[2]
Predicted pKa	9.97 ± 0.46

Spectroscopic and Analytical Data

The structural integrity and purity of **Diethyl (Boc-amino)malonate** are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Technique	Key Features
^1H NMR	Signals corresponding to the ethyl ester groups (triplet and quartet), a singlet for the Boc group protons, a signal for the alpha-proton, and a signal for the N-H proton.
^{13}C NMR	Resonances for the carbonyl carbons of the esters and the Boc group, the alpha-carbon, the quaternary carbon of the Boc group, and the carbons of the ethyl and tert-butyl groups.
IR Spectroscopy	Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), C=O stretching (ester and carbamate), and C-O stretching.
Mass Spectrometry	The molecular ion peak (M^+) may be observed. Common fragmentation patterns include the loss of the Boc group or parts of the ethyl ester moieties.

Experimental Protocols

Synthesis of Diethyl (Boc-amino)malonate

This protocol outlines a standard procedure for the N-protection of diethyl aminomalonate.

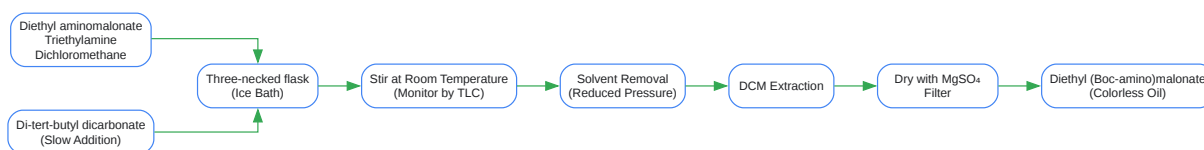
Materials:

- Diethyl aminomalonate
- Di-tert-butyl dicarbonate (Boc_2O)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate

- Three-necked flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- In a three-necked flask under an ice bath, dissolve diethyl aminomalonate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
- Slowly add di-tert-butyl dicarbonate (1.2 equivalents) to the stirred solution.
- Allow the reaction mixture to gradually warm to room temperature and continue stirring.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, remove the solvent by distillation under reduced pressure.
- Extract the residue with dichloromethane (3 x volume).
- Combine the organic phases, dry with anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the product as a colorless oil.



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Caption: Synthesis workflow for **Diethyl (Boc-amino)malonate**.

Purification

The crude product from the synthesis is typically purified by extraction as described in the protocol. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed.

Analytical Characterization

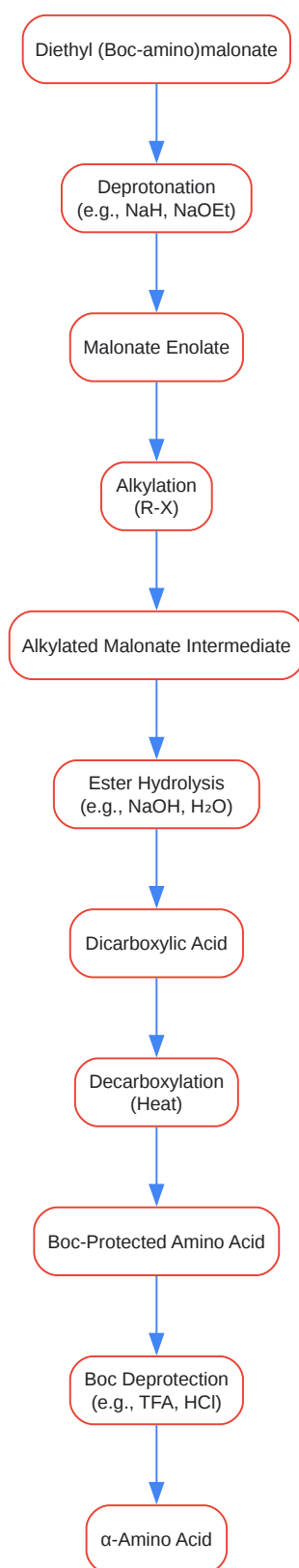
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl_3) and analyzed by ^1H and ^{13}C NMR to confirm the structure.
- Infrared (IR) Spectroscopy: A thin film of the neat oil is analyzed to identify the characteristic functional group vibrations.
- Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) techniques can be used to determine the molecular weight and fragmentation pattern.

Reactivity and Applications in Synthesis

Diethyl (Boc-amino)malonate is a versatile intermediate in organic synthesis, primarily used as a precursor for α -amino acids. The acidic proton on the α -carbon can be removed by a suitable base, and the resulting enolate can be alkylated with various electrophiles.

General Reaction Pathway for Amino Acid Synthesis

The following diagram illustrates the logical relationship in the synthesis of a generic amino acid using **Diethyl (Boc-amino)malonate**.



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Caption: General pathway for α -amino acid synthesis.

This synthetic route is highly adaptable, allowing for the introduction of a wide variety of side chains (R-groups) through the choice of the alkylating agent (R-X). This versatility is invaluable in the development of novel pharmaceutical candidates and biochemical probes.

Conclusion

Diethyl (Boc-amino)malonate is a compound of significant utility in synthetic organic and medicinal chemistry. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for the construction of complex molecular architectures, particularly in the synthesis of non-proteinogenic amino acids. The protocols and data presented herein serve as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel organic molecules.

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